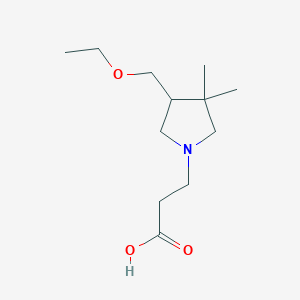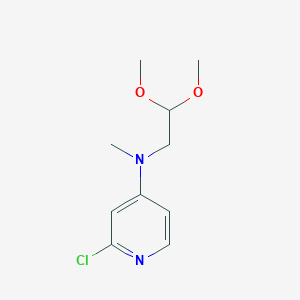
2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridin-4-amine
Descripción general
Descripción
2-Chloro-N-(2,2-dimethoxyethyl)-N-methylpyridin-4-amine, also known as 2-chloro-N-methyl-4-pyridinamine, is an organic compound consisting of a cyclic amine group and a chloro group. It is a colorless solid that is soluble in water and other organic solvents. It has a variety of applications in the fields of organic synthesis, medicinal chemistry, and materials science.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Structural Properties
Research in organic chemistry often explores the synthesis and structural characterization of novel compounds for various applications, including material science, drug development, and understanding fundamental chemical processes. For example, the study by Issac and Tierney (1996) on the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones highlights the importance of understanding the reaction mechanisms and potential applications of synthesized compounds Issac & Tierney, 1996. While not directly related to 2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridin-4-amine, this research underscores the broader scientific interest in developing new synthetic routes and understanding the properties of chemically novel entities.
Potential Biological Interactions
The study of chemical compounds often extends to their biological interactions, especially for those with potential therapeutic or toxicological implications. For instance, the research on the degradation of nitrogen-containing hazardous compounds using advanced oxidation processes reviews the importance of understanding how certain compounds, including amines, degrade under various conditions, which is crucial for environmental safety and potential drug development Bhat & Gogate, 2021. Although 2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridin-4-amine is not mentioned, the principles of chemical reactivity and degradation pathways are relevant to a wide range of compounds, including those under investigation for scientific research applications.
Propiedades
IUPAC Name |
2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2/c1-13(7-10(14-2)15-3)8-4-5-12-9(11)6-8/h4-6,10H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPIOEXDJLRLSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(OC)OC)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



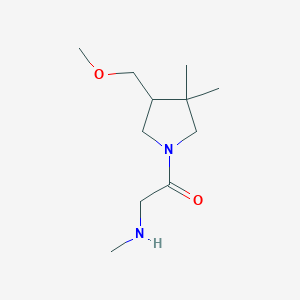
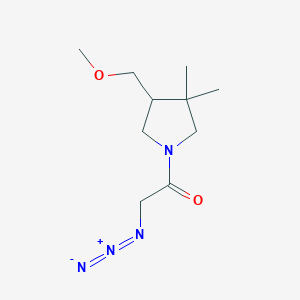
![2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1481342.png)


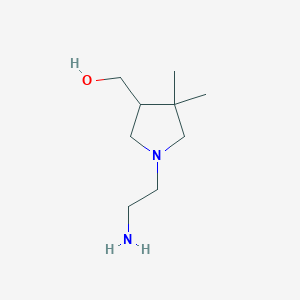
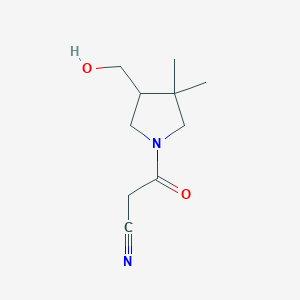

![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1481351.png)
![2-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol](/img/structure/B1481352.png)
![6-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine](/img/structure/B1481353.png)


